

# Seladelpar for Primary Biliary Cholangitis: A Meta-analytic Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Seladelpar**, a selective peroxisome proliferator-activated receptor delta (PPAR- $\delta$ ) agonist for the treatment of Primary Biliary Cholangitis (PBC).[1][2][3][4] We present a comparative analysis of **Seladelpar** against other second-line therapies, namely Obeticholic Acid (OCA) and fibrates, supported by experimental data from key clinical trials.

### **Mechanism of Action**

**Seladelpar** is a potent and selective agonist of the PPAR- $\delta$  receptor.[5] Activation of PPAR- $\delta$  in hepatocytes and cholangiocytes leads to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This is mediated through the induction of Fibroblast Growth Factor 21 (FGF21) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The resulting decrease in bile acid production helps to reduce cholestatic liver injury. Additionally, **Seladelpar** has demonstrated anti-inflammatory and anti-fibrotic effects.





Click to download full resolution via product page

Caption: Seladelpar's Mechanism of Action

## **Efficacy Comparison**

The following tables summarize the key efficacy endpoints from major clinical trials of **Seladelpar** and its comparators.

## **Alkaline Phosphatase (ALP) Reduction**

A significant reduction in ALP is a primary endpoint in PBC clinical trials, as it is a surrogate marker for disease progression.

| Treatment           | Trial                  | Dosage       | Mean %<br>Reduction in<br>ALP from<br>Baseline | % of Patients Achieving ALP Normalization |
|---------------------|------------------------|--------------|------------------------------------------------|-------------------------------------------|
| Seladelpar          | RESPONSE               | 10 mg/day    | 42.4%                                          | 25.0%                                     |
| ENHANCE             | 10 mg/day              | ~44%         | 27.3%                                          |                                           |
| Placebo             | RESPONSE               | -            | 4.3%                                           | 0%                                        |
| ENHANCE             | -                      | 4%           | 0%                                             |                                           |
| Obeticholic Acid    | POISE                  | 5-10 mg/day  | ~39%                                           | Not Reported                              |
| Bezafibrate         | BEZURSO                | 400 mg/day   | ~60% (at 3 months)                             | 67%                                       |
| Fenofibrate         | Retrospective<br>Study | 200 mg/day   | ~44% (at 3 months)                             | Not Reported                              |
| Randomized<br>Trial | 200 mg/day             | Not Reported | 62%                                            |                                           |

### **Bilirubin Reduction**

Total bilirubin levels are another important indicator of liver function.



| Treatment        | Trial            | Dosage                  | Mean Change in<br>Total Bilirubin from<br>Baseline |
|------------------|------------------|-------------------------|----------------------------------------------------|
| Seladelpar       | RESPONSE         | 10 mg/day               | -9%                                                |
| Meta-analysis    | -                | No significant decrease |                                                    |
| Placebo          | RESPONSE         | -                       | Not Reported                                       |
| Obeticholic Acid | POISE            | 5-10 mg/day             | Significant decrease vs. placebo                   |
| Bezafibrate      | BEZURSO          | 400 mg/day              | -14%                                               |
| Fenofibrate      | Randomized Trial | 200 mg/day              | No significant difference vs. control              |

## **Pruritus Improvement**

Pruritus (itching) is a common and debilitating symptom of PBC.



| Treatment        | Trial     | Dosage      | Mean Reduction in Pruritus NRS Score from Baseline* |
|------------------|-----------|-------------|-----------------------------------------------------|
| Seladelpar       | RESPONSE  | 10 mg/day   | 3.2 points                                          |
| ENHANCE          | 10 mg/day | 3.14 points |                                                     |
| Placebo          | RESPONSE  | -           | 1.7 points                                          |
| ENHANCE          | -         | 1.55 points |                                                     |
| Obeticholic Acid | POISE     | 5-10 mg/day | Pruritus was a<br>common adverse<br>event           |
| Bezafibrate      | BEZURSO   | 400 mg/day  | Improvement consistent with primary outcome         |
| Fenofibrate      | -         | -           | Not specifically reported in cited trials           |

<sup>\*</sup>In patients with moderate to severe pruritus (NRS  $\geq$  4 at baseline).

# **Safety and Tolerability**



| Treatment        | Trial               | Common Adverse<br>Events                               | Serious Adverse<br>Events (SAEs)                     |
|------------------|---------------------|--------------------------------------------------------|------------------------------------------------------|
| Seladelpar       | RESPONSE            | Generally well-<br>tolerated, comparable<br>to placebo | No treatment-related<br>SAEs                         |
| ENHANCE          | -                   | No treatment-related<br>SAEs                           |                                                      |
| Placebo          | RESPONSE            | -                                                      | -                                                    |
| Obeticholic Acid | POISE               | Pruritus (56-68%)                                      | Higher rate than placebo (11-16% vs 4%)              |
| Bezafibrate      | BEZURSO             | Myalgia (20%),<br>increased creatinine<br>(5%)         | Similar rate to placebo                              |
| Fenofibrate      | Retrospective Study | Elevated liver enzymes, nephrotoxicity                 | Discontinuation in some patients due to liver injury |

# Experimental Protocols Seladelpar Clinical Trial Workflow

The clinical trials for **Seladelpar**, such as RESPONSE and ENHANCE, followed a standard workflow for Phase 3, randomized, double-blind, placebo-controlled studies.





Click to download full resolution via product page

Caption: Typical PBC Clinical Trial Workflow



Key Methodologies from the RESPONSE Trial:

- Study Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 study.
- Participants: Adults with PBC with an inadequate response to or intolerance to ursodeoxycholic acid (UDCA). Key inclusion criteria included an Alkaline Phosphatase (ALP) level ≥ 1.67 times the upper limit of normal (ULN) and a total bilirubin level ≤ 2 times the ULN.
- Intervention: Patients were randomized in a 2:1 ratio to receive either Seladelpar 10 mg once daily or a placebo.
- Primary Endpoint: The primary composite endpoint was the proportion of patients who achieved a biochemical response at 12 months, defined as:
  - ALP < 1.67 x ULN
  - A decrease in ALP of ≥ 15% from baseline
  - Total bilirubin ≤ ULN
- Key Secondary Endpoints:
  - Normalization of ALP levels at 12 months.
  - Change in pruritus as measured by the Numerical Rating Scale (NRS) at 6 months in patients with moderate-to-severe pruritus at baseline.
- Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.

### **Meta-analysis Workflow**

The synthesis of data for this guide follows the principles outlined in the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.





Click to download full resolution via product page

**Caption:** PRISMA Meta-analysis Workflow



Methodology for this Comparison Guide:

- Identification: A comprehensive search of PubMed, clinical trial registries, and pharmaceutical company press releases was conducted to identify relevant clinical trials and meta-analyses for **Seladelpar**, Obeticholic Acid, and fibrates in the context of PBC.
- Screening and Eligibility: Studies were screened for relevance based on their titles and abstracts. Full-text articles of potentially relevant studies were then assessed for eligibility based on pre-defined inclusion criteria (e.g., randomized controlled trials, focus on secondline PBC treatment).
- Data Extraction: Key quantitative data on efficacy (ALP reduction, bilirubin changes, pruritus improvement) and safety were extracted from the included studies.
- Data Synthesis: The extracted data was compiled into the comparative tables presented in this guide. A qualitative synthesis of the methodologies and findings was also performed.

### Conclusion

**Seladelpar** has demonstrated significant efficacy in reducing markers of cholestasis and improving pruritus in patients with PBC who have an inadequate response to or are intolerant of UDCA. Its safety profile appears favorable, with no treatment-related serious adverse events reported in the pivotal RESPONSE trial.

In comparison to Obeticholic Acid, **Seladelpar** shows a notable advantage in pruritus improvement, as OCA is associated with an increased incidence of this side effect. While bezafibrate has also shown strong efficacy in ALP reduction, its long-term safety and impact on clinical outcomes are still being evaluated. Fenofibrate has shown benefits in improving biochemical markers, but concerns about potential liver injury and nephrotoxicity require careful patient monitoring.

The data presented in this guide suggest that **Seladelpar** is a promising new therapeutic option for patients with PBC, offering a dual benefit of improving liver biochemistry and alleviating the burdensome symptom of pruritus. Further long-term studies will be crucial to fully establish its role in the management of PBC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Summary of the Long-Term Safety Extension of the POISE Trial Clinical Review Report: Obeticholic Acid (Ocaliva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ENHANCE: Safety and Efficacy of Seladelpar in Patients With Primary Biliary Cholangitis
   —A Phase 3, International, Randomized, Placebo-Controlled Study PMC
   [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Seladelpar in primary biliary cholangitis: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bezafibrate shows promise as second-line option for PBC | MDedge [ma1.mdedge.com]
- To cite this document: BenchChem. [Seladelpar for Primary Biliary Cholangitis: A Metaanalytic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681609#meta-analysis-of-seladelpar-clinical-trialdata-for-research-purposes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com